molecular formula C44H52N2O6 B11819922 bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate

bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate

Cat. No.: B11819922
M. Wt: 704.9 g/mol
InChI Key: FCSJUGFYOMLSPJ-KEAHXZLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a 2-propanol backbone, an ethylphenoxy group, and a tetrahydro-1-naphthalenyl amino group. The ethanedioate (oxalate) salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) involves multiple steps:

    Formation of the 2-ethylphenoxy group: This step typically involves the reaction of 2-ethylphenol with an appropriate halogenating agent to form 2-ethylphenyl halide.

    Attachment of the 2-ethylphenoxy group to the 2-propanol backbone: This is achieved through a nucleophilic substitution reaction, where the 2-ethylphenyl halide reacts with 2-propanol under basic conditions.

    Introduction of the tetrahydro-1-naphthalenyl amino group: This step involves the reaction of the intermediate compound with 1,2,3,4-tetrahydro-1-naphthylamine under acidic conditions to form the desired product.

    Formation of the ethanedioate salt: The final step involves the reaction of the product with oxalic acid to form the ethanedioate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Ensuring high yield and purity by controlling temperature, pressure, and reaction time.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-propanol and ethylphenoxy groups.

    Reduction: Reduction reactions can occur at the tetrahydro-1-naphthalenyl amino group.

    Substitution: Nucleophilic substitution reactions can take place at the ethylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Products include ketones and carboxylic acids.

    Reduction: Products include amines and alcohols.

    Substitution: Products include substituted phenoxy compounds.

Scientific Research Applications

2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanol, 1-(2-methylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1)
  • 2-Propanol, 1-(2-chlorophenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1)

Uniqueness

The unique combination of the ethylphenoxy group and the tetrahydro-1-naphthalenyl amino group in 2-Propanol, 1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]-, (2S)-, ethanedioate (1:1) imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C44H52N2O6

Molecular Weight

704.9 g/mol

IUPAC Name

bis[(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-yl] oxalate

InChI

InChI=1S/C44H52N2O6/c1-3-31-15-7-11-25-41(31)49-29-35(27-45-39-23-13-19-33-17-5-9-21-37(33)39)51-43(47)44(48)52-36(30-50-42-26-12-8-16-32(42)4-2)28-46-40-24-14-20-34-18-6-10-22-38(34)40/h5-12,15-18,21-22,25-26,35-36,39-40,45-46H,3-4,13-14,19-20,23-24,27-30H2,1-2H3/t35-,36-,39-,40-/m0/s1

InChI Key

FCSJUGFYOMLSPJ-KEAHXZLPSA-N

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)OC(=O)C(=O)O[C@@H](CN[C@H]4CCCC5=CC=CC=C45)COC6=CC=CC=C6CC

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)OC(=O)C(=O)OC(CNC4CCCC5=CC=CC=C45)COC6=CC=CC=C6CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.